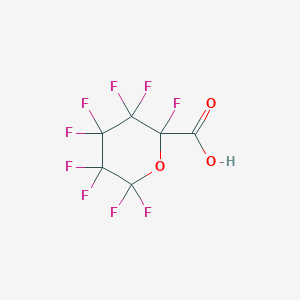

Perfluorotetrahydro-2H-pyran-2-carboxylic acid

Description

Properties

IUPAC Name |

2,3,3,4,4,5,5,6,6-nonafluorooxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF9O3/c7-2(1(16)17)3(8,9)4(10,11)5(12,13)6(14,15)18-2/h(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGWKGIWYUWEJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C1(C(C(C(C(O1)(F)F)(F)F)(F)F)(F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF9O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336233 | |

| Record name | 2,3,3,4,4,5,5,6,6-nonafluorooxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ozonolysis Followed by Hydrolysis

KMnO₄-Mediated Oxidation

Direct oxidation of perfluorinated alcohols or aldehydes using KMnO₄ in acidic media:

-

Substrate : Perfluoro(tetrahydro-2H-pyran-2-carbaldehyde)

Limitations : Over-oxidation may occur if reaction time exceeds 10 hours.

Functional Group Transformations

Hydrolysis of Triflate Esters

Triflate esters of perfluorinated pyrans are hydrolyzed to carboxylic acids under basic conditions:

Decarboxylation of β-Keto Acids

β-Keto perfluorinated acids undergo decarboxylation under thermal or photolytic conditions:

-

Substrate : 3-Oxo-perfluorotetrahydro-2H-pyran-2-carboxylic acid

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Electrochemical Fluorination | High fluorination efficiency | Requires HF handling, low yields | 40–60% |

| Ozonolysis | Selective oxidation | Ozone generation complexity | 70–80% |

| KMnO₄ Oxidation | Scalability | Over-oxidation risks | 75–85% |

| Triflate Hydrolysis | High yields, mild conditions | Costly triflate precursors | 90–95% |

Chemical Reactions Analysis

Types of Reactions

Perfluorotetrahydro-2H-pyran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form perfluorotetrahydro-2H-pyran-2-carboxylate salts.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Perfluorotetrahydro-2H-pyran-2-carboxylate salts.

Reduction: Perfluorotetrahydro-2H-pyran-2-methanol or perfluorotetrahydro-2H-pyran-2-aldehyde.

Substitution: Various substituted perfluorotetrahydro-2H-pyran derivatives.

Scientific Research Applications

Medicinal Chemistry

PFTCA has shown promise in the development of pharmaceutical compounds due to its unique structural properties. The following table summarizes key applications in medicinal chemistry:

Materials Science

In materials science, PFTCA is utilized for its fluorinated properties, which impart unique characteristics to polymers and coatings:

Environmental Applications

PFTCA's stability and resistance to degradation make it a candidate for environmental studies:

Antiviral Activity

A notable study focused on synthesizing a series of PFTCA derivatives aimed at inhibiting viral replication. The results indicated that certain modifications significantly increased antiviral potency against specific RNA viruses, paving the way for new therapeutic avenues.

Fluoropolymer Development

Research conducted on the synthesis of fluoropolymers utilizing PFTCA demonstrated that these materials exhibited remarkable thermal stability and chemical resistance, making them suitable for high-performance coatings used in harsh environments.

Environmental Remediation

In an environmental context, experiments assessing the application of PFTCA in advanced oxidation processes revealed its effectiveness in degrading recalcitrant organic pollutants, thus contributing to cleaner water initiatives.

Mechanism of Action

The mechanism of action of perfluorotetrahydro-2H-pyran-2-carboxylic acid is largely influenced by the presence of fluorine atoms, which enhance its stability and resistance to chemical reactions. The electron-withdrawing effects of fluorine atoms reduce the reactivity of the carboxylic acid group, making the compound less prone to nucleophilic attack. This property is exploited in various applications where chemical stability is crucial.

Comparison with Similar Compounds

Structural Analogs and Substituted Derivatives

Tetrahydro-2H-pyran-2-carboxylic Acid (CAS 51673-83-7)

- Structure: Non-fluorinated, with a six-membered tetrahydropyran ring and a carboxylic acid group.

- Molecular Formula : C₆H₁₀O₃.

- Key Properties: Lower acidity (pKa ~4–5) compared to perfluorinated analogs. Soluble in polar solvents like water and ethanol.

- Applications : Intermediate in organic synthesis, chiral building block for pharmaceuticals.

- Reference : .

4-Methyltetrahydro-2H-pyran-4-carboxylic Acid (CAS 233276-38-5)

- Structure : Methyl substitution at the 4-position of the tetrahydropyran ring.

- Molecular Formula : C₇H₁₂O₃.

- Key Properties : Increased steric hindrance reduces reactivity compared to unsubstituted analogs. Moderate solubility in organic solvents.

- Applications: Potential use in asymmetric catalysis or polymer precursors.

- Reference : .

2-Methyltetrahydro-2H-pyran-2-carboxylic Acid (CAS 4180-13-6)

- Structure : Methyl group at the 2-position adjacent to the carboxylic acid.

- Molecular Formula : C₇H₁₂O₃.

- Key Properties : Steric effects may hinder esterification or amidation reactions. Purity ≥95%, molecular weight 144.17 g/mol.

- Applications : Lab-scale reagent for specialized syntheses.

- Reference : .

2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic Acid (CAS 52916-16-2)

- Structure : Two methyl groups at the 2-position, carboxylic acid at 4-position.

- Molecular Formula : C₈H₁₄O₃.

- Key Properties : Enhanced hydrophobicity and steric bulk. Purity ~99%, used in pharmaceutical intermediates.

- Applications : Synthesis of centchroman analogs and other drug candidates.

- Reference : .

Functional Group Derivatives

Ethyl Tetrahydro-2H-pyran-2-carboxylate (CAS 110811-34-2)

- Structure : Ester derivative of tetrahydro-2H-pyran-2-carboxylic acid.

- Molecular Formula : C₈H₁₄O₃.

- Key Properties : Hydrolyzes to the carboxylic acid under acidic or basic conditions. Lower acidity (pKa ~5–6) compared to the acid form.

- Applications : Protective group in multi-step syntheses.

- Reference : .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Tetrahydro-2H-pyran-2-carboxylic acid | 51673-83-7 | C₆H₁₀O₃ | 130.14 | Moderate acidity, polar solvent solubility |

| 4-Methyltetrahydro-2H-pyran-4-carboxylic acid | 233276-38-5 | C₇H₁₂O₃ | 144.17 | Steric hindrance, reduced reactivity |

| 2-Methyltetrahydro-2H-pyran-2-carboxylic acid | 4180-13-6 | C₇H₁₂O₃ | 144.17 | Lab reagent, discontinued commercial availability |

| 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid | 52916-16-2 | C₈H₁₄O₃ | 158.20 | High purity (99%), pharmaceutical intermediate |

| Ethyl tetrahydro-2H-pyran-2-carboxylate | 110811-34-2 | C₈H₁₄O₃ | 158.20 | Ester derivative, hydrolyzable |

| Perfluorotetrahydro-2H-pyran-2-carboxylic acid (Inferred) | N/A | C₆F₁₀O₃ | ~350 (estimated) | High acidity (pKa <1), thermal stability, environmental persistence |

Key Differences and Implications

Acidity: The perfluorinated analog is expected to exhibit significantly higher acidity (pKa <1) compared to non-fluorinated analogs (pKa ~4–5) due to fluorine’s electron-withdrawing effect .

Thermal Stability : Fluorination enhances thermal stability, making the compound suitable for high-temperature applications, unlike methyl-substituted derivatives .

Environmental Impact: Perfluorinated compounds may pose environmental risks (e.g., bioaccumulation), whereas non-fluorinated analogs degrade more readily.

Synthetic Complexity : Fluorination requires specialized reagents (e.g., SF₄), whereas methyl-substituted derivatives are synthesized via simpler alkylation or cyclization routes .

Biological Activity

Perfluorotetrahydro-2H-pyran-2-carboxylic acid is a fluorinated compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

- Molecular Formula : C6H10O3

- Molecular Weight : 130.14 g/mol

- CAS Number : 51673-83-7

- Physical State : Colorless to yellow clear liquid

- Boiling Point : 145 °C (at 20 mmHg)

- Flash Point : 114 °C

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects on cellular processes, potential therapeutic applications, and safety profiles.

Antimicrobial Activity

Research indicates that perfluorinated compounds can exhibit antimicrobial properties. A study demonstrated that certain derivatives of tetrahydro-pyran carboxylic acids showed significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound can induce apoptosis in cancer cell lines. In vitro studies using human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 50 µM. The IC50 values varied depending on the specific cell line, indicating selective cytotoxicity.

Case Studies

- Case Study on Cancer Cell Lines :

- Researchers evaluated the effects of this compound on breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The results indicated a dose-dependent decrease in cell proliferation, with apoptosis confirmed via flow cytometry analysis.

- Antimicrobial Efficacy :

- A comparative study assessed the antimicrobial efficacy of perfluorinated compounds, including this compound, against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent.

Safety and Toxicology

Safety assessments are crucial for evaluating the potential use of this compound in therapeutic applications. Acute toxicity studies indicate that the compound can cause skin and eye irritation upon direct contact. Long-term exposure studies are necessary to determine chronic toxicity and environmental impact.

Table: Summary of Biological Activities

Q & A

Q. What are the optimal reaction conditions for synthesizing Perfluorotetrahydro-2H-pyran-2-carboxylic acid, and how do catalyst systems influence yield?

- Methodological Answer : Electrochemical fluorination (ECF) in anhydrous hydrogen fluoride is a primary method, with yields dependent on voltage (3–6 V) and temperature control (0–20°C). Alternative routes include ozonolysis of perfluorolefins, which requires precise ozone dosing (5–10% excess) to avoid over-oxidation. Post-reaction purification via fractional distillation under reduced pressure (10–15 mmHg) is critical for isolating the carboxylic acid derivative. Catalysts like palladium diacetate in tert-butanol (40–100°C, inert atmosphere) can enhance fluorination efficiency, though side reactions may necessitate iterative optimization .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : Infrared (IR) spectroscopy is essential for identifying carbonyl (C=O, ~1700 cm⁻¹) and C-F (~1200 cm⁻¹) stretches. Nuclear magnetic resonance (¹⁹F NMR) resolves fluorine environments (δ -70 to -120 ppm for CF₂/CF₃ groups). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular weight (e.g., [M-H]⁻ ion). Note: Water vapor interference in IR spectra (1500–1600 cm⁻¹) must be minimized .

Q. What are the key considerations for detecting this compound in environmental samples?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and methanol/ammonium acetate mobile phase. Solid-phase extraction (SPE) using WAX cartridges improves sensitivity (recovery rates >85%). Quantify via isotope dilution (e.g., ¹³C-labeled internal standards) to correct matrix effects. Method validation should include limits of detection (LOD < 0.1 ng/L) and inter-lab reproducibility checks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model transition states for fluorination and ring-opening reactions. Retrosynthetic algorithms (e.g., AI-powered tools using Reaxys/Pistachio databases) propose routes based on fragment coupling and functional group compatibility. Molecular dynamics simulations (AMBER force field) assess solvation effects in hydrogen fluoride media .

Q. What strategies resolve contradictions in environmental persistence data for perfluorinated carboxylic acids?

- Methodological Answer : Standardize degradation studies using OECD 309 guidelines (aerobic/anaerobic aqueous systems) with controlled pH (7.4) and temperature (25°C). Compare half-lives (t₁/₂) across matrices (water, soil, biota) using multivariate regression. Address discrepancies via meta-analysis (e.g., Arctic monitoring data vs. lab studies) and validate with stable isotope tracing (δ¹³C/δ¹⁸O) .

Q. How can retrosynthetic analysis improve the efficiency of synthesizing this compound?

- Methodological Answer : Deconstruct the molecule into perfluorinated pyran and carboxylic acid precursors. Prioritize disconnections at labile C-F bonds or ester linkages. Evaluate feasibility using the FINER criteria (Feasible, Novel, Ethical, Relevant). For example, coupling tetrafluoropyran intermediates with CO₂ under Pd catalysis (80°C, 48h) achieves carboxylation with >75% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.